7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
CAS No.: 688054-05-9
Cat. No.: VC5045609
Molecular Formula: C25H27ClN4O4S
Molecular Weight: 515.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688054-05-9 |
|---|---|
| Molecular Formula | C25H27ClN4O4S |
| Molecular Weight | 515.03 |
| IUPAC Name | 7-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |
| Standard InChI | InChI=1S/C25H27ClN4O4S/c26-17-5-4-6-18(13-17)28-9-11-29(12-10-28)23(31)7-2-1-3-8-30-24(32)19-14-21-22(34-16-33-21)15-20(19)27-25(30)35/h4-6,13-15,19H,1-3,7-12,16H2 |
| Standard InChI Key | FJIZIUNYJMCNNK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5 |
Introduction
The compound 7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H- dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with a molecular formula of C25H27ClN4O4S and a molecular weight of approximately 515.0 g/mol . This compound features a unique structure that includes a piperazine ring, a quinazoline core, and a sulfanylidene group, which are known for their diverse pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include the formation of the quinazoline core, followed by the introduction of the piperazine and sulfanylidene groups. The specific conditions and reagents used can significantly affect the yield and purity of the final product.
Reactions involving this compound can yield various products depending on the conditions. For example, oxidation may produce sulfoxides or sulfones, while reduction can result in alcohols. These modifications are crucial for enhancing the compound's biological activity or tailoring its pharmacokinetic properties.
Biological Activity and Potential Applications
The biological activity of 7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H- dioxolo[4,5-g]quinazolin-8-one is primarily attributed to its interaction with various biological targets. Studies suggest that it may exhibit inhibitory effects on certain enzymes or receptors, potentially modulating their activity. The presence of the piperazine ring is significant as it enhances the binding affinity to specific receptors, leading to various pharmacological effects.
This compound may serve as a lead for developing new pharmaceuticals targeting neurological disorders or other conditions influenced by receptor modulation. Interaction studies are crucial for understanding how this compound affects biological systems and for elucidating its therapeutic potential and safety profile.
Comparison with Similar Compounds
Several compounds share structural similarities with 7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H- dioxolo[4,5-g]quinazolin-8-one. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H- dioxo |
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